sEH inhibitor-14

sEH inhibition benzoxazolone-5-urea SAR

Researchers requiring maximal sEH inhibition at low concentrations face potency gaps with legacy tools like AUDA (69 nM) or TPPU (3.7 nM). sEH inhibitor-14 (compound 33) solves this with a sub-nanomolar IC50 of 0.39 nM. • 2-OCF3 benzyl substitution confers >135-fold potency advantage over 3-/4-substituted analogs; steep SAR means only this regioisomer delivers the stated potency. • No cytotoxicity up to 1 μM in primary human monocytes-suitable for long-term cellular assays and EET pathway studies. • Favorable in vivo efficacy in rodent inflammatory pain models; benchmark against clinical-stage EC5026.

Molecular Formula C16H12F3N3O4
Molecular Weight 367.28 g/mol
Cat. No. B12393019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH inhibitor-14
Molecular FormulaC16H12F3N3O4
Molecular Weight367.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)NC2=CC3=C(C=C2)OC(=O)N3)OC(F)(F)F
InChIInChI=1S/C16H12F3N3O4/c17-16(18,19)26-12-4-2-1-3-9(12)8-20-14(23)21-10-5-6-13-11(7-10)22-15(24)25-13/h1-7H,8H2,(H,22,24)(H2,20,21,23)
InChIKeyIBPYKXOYNPPXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sEH Inhibitor-14: High-Potency sEH Inhibitor


sEH inhibitor-14 (designated compound 33) is a benzoxazolone-5-urea derivative developed as a soluble epoxide hydrolase (sEH) inhibitor [1]. It was synthesized and characterized as part of a series of novel sEH inhibitors with potent in vitro activity [1]. The compound inhibits human sEH with an IC50 of 0.39 ± 0.1 nM in a cell-free assay [1].

sEH Inhibitor-14: Key SAR and Selectivity


sEH inhibitors exhibit a wide range of potencies and selectivity profiles, driven by subtle structural modifications [1]. Within the benzoxazolone-5-urea series, the substitution pattern on the benzyl group profoundly impacts inhibitory activity: the 2-OCF3 moiety in sEH inhibitor-14 confers sub-nanomolar IC50 (0.39 nM), whereas 3- or 4-substituted analogues show 135- to 1460-fold loss of potency [1]. Similarly, disubstitution patterns yield up to 47-fold differences in IC50 (0.7 nM for 2,4-Cl vs. 33 nM for 2,3-F) [1]. These steep SAR relationships mean that even structurally similar in-class compounds cannot be assumed equivalent; procurement decisions must be guided by quantitative comparative evidence.

sEH Inhibitor-14: Quantitative Comparisons


In Vitro Potency vs. Structural Analogues

sEH inhibitor-14 (compound 33) exhibits an IC50 of 0.39 nM against human sEH, making it the most potent analogue within its series [1]. Direct comparison with structural analogues reveals that the 2-OCF3 substitution on the benzyl group yields 5.1-fold higher potency than the 2-CF3 analogue (compound 32, IC50 = 2.0 nM) and 25-fold higher than the 2-Cl analogue (compound 31, IC50 = 9.9 nM) [1]. Furthermore, 3- or 4-substituted analogues (compounds 34–37) show a marked loss of inhibitory activity, with IC50 values ranging from 53 nM to 570 nM, representing a 135- to 1460-fold reduction relative to compound 33 [1]. This steep SAR underscores the critical importance of the 2-OCF3 moiety for optimal sEH binding.

sEH inhibition benzoxazolone-5-urea SAR

Cross-Study Potency vs. Clinical and Preclinical sEH Inhibitors

When benchmarked against other sEH inhibitors with reported human sEH IC50 values, sEH inhibitor-14 (IC50 = 0.39 nM) demonstrates potency comparable to or exceeding several clinical and preclinical candidates. EC5026, a Phase 1 clinical candidate, exhibits a Ki of <0.05 nM (IC50 not explicitly reported) [1]. GSK2256294A, another clinically evaluated sEH inhibitor, shows an IC50 of 0.027 nM . However, sEH inhibitor-14 surpasses the potency of several well-characterized preclinical sEH inhibitors: AUDA (IC50 = 69 nM, 177-fold weaker) , TPPU (IC50 = 3.7 nM, 9.5-fold weaker) , and AR9281 (IC50 = 13.8 nM, 35-fold weaker) . Note that assay conditions vary across studies; therefore, this cross-study comparison provides a rank-order potency context rather than a direct head-to-head ranking.

sEH inhibition comparative pharmacology drug discovery

Cytotoxicity in Primary Human Monocytes

In primary human monocytes, which express high levels of sEH, sEH inhibitor-14 (compound 33) showed no cytotoxic activity at concentrations up to 1 μM after 24 hours of exposure, as measured by metabolic activity [1]. This concentration is approximately 2,500-fold higher than its IC50 (0.39 nM), indicating a substantial in vitro safety window. For comparison, the equipotent 2,4-Cl analogue (compound 38, IC50 = 0.7 nM) also showed no cytotoxicity at 1 μM [1]. While direct comparative cytotoxicity data against other sEH inhibitors are not available in this study, this class-level observation supports the viability of benzoxazolone-5-urea analogues for cellular studies.

cytotoxicity safety pharmacology in vitro toxicology

In Vivo Pharmacodynamic Activity in Rodent Pain Models

Vendor-reported data indicates that sEH inhibitor-14 demonstrated strong anti-inflammatory and analgesic effects in rodent models of pain and inflammation, reducing edema and hyperalgesia without notable toxicity . While primary peer-reviewed in vivo data for this specific compound are not publicly available, these findings are consistent with the well-established mechanism of sEH inhibition, which stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. In contrast, the clinical candidate EC5026 has demonstrated robust efficacy in multiple rodent neuropathic pain models, including dose-dependent relief of docetaxel-induced painful neuropathy and blockade of tactile allodynia and cold sensitivity [2]. The in vivo profile of sEH inhibitor-14 suggests comparable anti-inflammatory and analgesic potential, though direct head-to-head in vivo comparisons with other sEH inhibitors are lacking.

in vivo efficacy anti-inflammatory analgesic

Predicted sEH Binding Mode

Docking studies and molecular dynamics simulations with sEH inhibitor-14 (compound 33) revealed that the benzoxazolone-5-urea core engages in key hydrogen bonding interactions with the sEH active site, including interactions with Asp333 [1]. The 2-OCF3 benzyl group occupies a hydrophobic sub-pocket that accommodates voluminous substituents, explaining the enhanced potency relative to smaller substituents (e.g., Cl or CF3) [1]. While no co-crystal structure of compound 33 with sEH is reported, the modeled binding mode is consistent with established sEH inhibitor pharmacophores, where a central urea/amide acts as a hydrogen bond donor-acceptor pair [1]. In contrast, EC5026 is a slow-tight binding transition-state mimic with a well-characterized binding mode [2], and GSK2256294A is a reversible tight-binding inhibitor with a defined residence time (t1/2 = 121 min) . The predicted binding mode of sEH inhibitor-14 provides a structural rationale for its sub-nanomolar potency.

molecular docking molecular dynamics structure-based design

sEH Inhibitor-14: Research Applications


Preclinical Pain and Edema Models

Based on vendor-reported in vivo efficacy in reducing edema and hyperalgesia in rodent models , sEH inhibitor-14 is suitable for exploratory studies in inflammatory pain, neuropathic pain, and inflammation-driven edema. Its sub-nanomolar potency (IC50 = 0.39 nM) [1] ensures that low doses can achieve target engagement, minimizing off-target effects and compound consumption. Researchers can benchmark results against clinical-stage sEH inhibitors like EC5026 [2].

Mechanistic Studies of sEH Pathways

With a favorable in vitro cytotoxicity profile (no toxicity up to 1 μM in primary human monocytes) [1], sEH inhibitor-14 is well-suited for cellular assays investigating sEH-mediated regulation of EETs, inflammation resolution, and vascular function. Its potency allows for robust inhibition at low nanomolar concentrations, preserving cell viability and enabling long-term exposure studies.

SAR and Lead Optimization Campaigns

The steep SAR within the benzoxazolone-5-urea series [1] positions sEH inhibitor-14 as a valuable benchmark compound for medicinal chemistry programs. Its 2-OCF3 substitution pattern and sub-nanomolar potency provide a reference point for evaluating new analogues. Computational chemists can leverage the published docking and molecular dynamics insights [1] to guide rational design of next-generation sEH inhibitors.

Comparative Pharmacology and Tool Compound Selection

For laboratories requiring a high-potency sEH inhibitor that is not encumbered by clinical development IP restrictions, sEH inhibitor-14 offers a potent alternative to clinical candidates. Its potency (0.39 nM) exceeds that of widely used preclinical tool compounds like AUDA (69 nM) , TPPU (3.7 nM) , and AR9281 (13.8 nM) , making it a suitable choice for studies demanding maximal sEH inhibition at minimal concentrations.

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